molecular formula C12H8Cl2N6O2 B2366213 (E)-3-(2-(5,7-dichloro-2-hydroxy-3H-indol-3-ylidene)hydrazinyl)-6-methyl-1,2,4-triazin-5(4H)-one CAS No. 536728-00-4

(E)-3-(2-(5,7-dichloro-2-hydroxy-3H-indol-3-ylidene)hydrazinyl)-6-methyl-1,2,4-triazin-5(4H)-one

Cat. No.: B2366213
CAS No.: 536728-00-4
M. Wt: 339.14
InChI Key: GYAXVFVPQACJID-UHFFFAOYSA-N
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Description

(E)-3-(2-(5,7-dichloro-2-hydroxy-3H-indol-3-ylidene)hydrazinyl)-6-methyl-1,2,4-triazin-5(4H)-one is a useful research compound. Its molecular formula is C12H8Cl2N6O2 and its molecular weight is 339.14. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Triazine derivatives have shown potential in antimicrobial activities. For instance, the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives were explored, indicating that certain triazine compounds possess good to moderate activities against various microorganisms (Bektaş et al., 2007). This suggests that related compounds, such as the one , might also possess antimicrobial properties, subject to specific structural functionalities and substituents.

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds using triazine derivatives as precursors or intermediates is a significant area of research. For example, the synthesis of 1H-pyrazolo[3,4-e]-s-triazolo[3,4-c]-as-triazines, 8H-pyrazolo[3,4-e]tetrazolo[5,1-c]-as-triazine, and 1,7-dihydro-8H-pyrazolo[3,4-e]-as-triazine derivatives from 3-hydrazino-7-methyl-5-phenyl-5H-pyrazolo[3,4-c]-as-triazine demonstrates the versatility of triazine derivatives in creating complex heterocyclic frameworks (Youssef et al., 1984). This area of research highlights the potential of triazine-based compounds in the development of novel organic molecules with possible applications in pharmaceuticals, agrochemicals, and materials science.

Corrosion Inhibition

Triazine derivatives have also been investigated for their role in corrosion inhibition. The effect of electron-donating functional groups on the corrosion inhibition of mild steel in hydrochloric acid was studied, demonstrating that triazine derivatives could effectively prevent corrosion, suggesting their utility in industrial applications where corrosion resistance is crucial (Singh et al., 2018).

Properties

IUPAC Name

3-[(5,7-dichloro-2-hydroxy-1H-indol-3-yl)diazenyl]-6-methyl-4H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N6O2/c1-4-10(21)16-12(19-17-4)20-18-9-6-2-5(13)3-7(14)8(6)15-11(9)22/h2-3,15,22H,1H3,(H,16,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBHQVLLDCYLOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)N=NC2=C(NC3=C2C=C(C=C3Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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